molecular formula C24H25NO3S B2650816 ethyl 2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate CAS No. 397290-65-2

ethyl 2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2650816
CAS No.: 397290-65-2
M. Wt: 407.53
InChI Key: QFHFYNITYMULNO-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of a naphthalene ring, an acetamido group, and a cyclohepta[b]thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate typically involves multiple steps:

    Formation of the Naphthalen-1-yl Acetamide: This step involves the reaction of naphthalene with acetic anhydride in the presence of a catalyst to form naphthalen-1-yl acetamide.

    Cyclization to Form the Cyclohepta[b]thiophene Ring: The naphthalen-1-yl acetamide is then subjected to cyclization reactions with sulfur-containing reagents to form the cyclohepta[b]thiophene ring.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be achieved using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Ethyl 2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive compound.

Mechanism of Action

The mechanism of action of ethyl 2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It may inhibit key signaling pathways, leading to reduced inflammation or cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[2-(phenyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
  • Ethyl 2-[2-(benzyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate

Uniqueness

Ethyl 2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and material properties compared to similar compounds.

Properties

IUPAC Name

ethyl 2-[(2-naphthalen-1-ylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO3S/c1-2-28-24(27)22-19-13-4-3-5-14-20(19)29-23(22)25-21(26)15-17-11-8-10-16-9-6-7-12-18(16)17/h6-12H,2-5,13-15H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHFYNITYMULNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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